Fraction of sp3-Hybridized Carbons (Fsp3) of 2-Oxa-5-azaspiro[3.5]nonane Scaffold Versus Traditional Piperidine Scaffolds
The 2-oxa-5-azaspiro[3.5]nonane scaffold achieves an Fsp3 value of 0.92 for its Boc-protected derivative (tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate) . This value substantially exceeds the mean Fsp3 of 0.47 observed across 1,179 approved drugs and the mean of 0.36 for a set of 2.2 million screening compounds [1]. In the context of scaffold design, this high Fsp3 content correlates with improved solubility, reduced lipophilicity, and enhanced metabolic stability [1].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.9167 (measured on tert-butyl 2-oxa-5-azaspiro[3.5]nonane-5-carboxylate) |
| Comparator Or Baseline | Mean Fsp3 = 0.47 for approved drugs; Mean Fsp3 = 0.36 for screening compounds |
| Quantified Difference | ΔFsp3 = +0.45 vs approved drugs; ΔFsp3 = +0.56 vs screening compounds |
| Conditions | Calculated from molecular formula/structure using standard Fsp3 methodology |
Why This Matters
Higher Fsp3 values correlate with improved drug-like properties including aqueous solubility and reduced promiscuous binding, making this scaffold a rational selection for lead optimization programs seeking to escape flatland.
- [1] Wei W, Cherukupalli S, Jing L, Liu X, Zhan P. Fsp3: A new parameter for drug-likeness. Drug Discovery Today. 2020;25(10):1839-1845. View Source
